molecular formula C27H29NO3S2 B11594041 ethyl 2-[(3-methylbutanoyl)amino]-5,7-diphenyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate

ethyl 2-[(3-methylbutanoyl)amino]-5,7-diphenyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate

Cat. No.: B11594041
M. Wt: 479.7 g/mol
InChI Key: YCAXOZNSFVNYDO-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methylbutanoyl)amino]-5,7-diphenyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]thiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-methylbutanoyl)amino]-5,7-diphenyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate typically involves multiple steps, including the formation of the thieno[2,3-c]thiopyran ring system and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methylbutanoyl)amino]-5,7-diphenyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(3-methylbutanoyl)amino]-5,7-diphenyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-methylbutanoyl)amino]-5,7-diphenyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]thiopyran derivatives and related heterocyclic compounds with similar structural features.

Uniqueness

Ethyl 2-[(3-methylbutanoyl)amino]-5,7-diphenyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H29NO3S2

Molecular Weight

479.7 g/mol

IUPAC Name

ethyl 2-(3-methylbutanoylamino)-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate

InChI

InChI=1S/C27H29NO3S2/c1-4-31-27(30)23-20-16-21(18-11-7-5-8-12-18)32-24(19-13-9-6-10-14-19)25(20)33-26(23)28-22(29)15-17(2)3/h5-14,17,21,24H,4,15-16H2,1-3H3,(H,28,29)

InChI Key

YCAXOZNSFVNYDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(SC2C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)CC(C)C

Origin of Product

United States

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